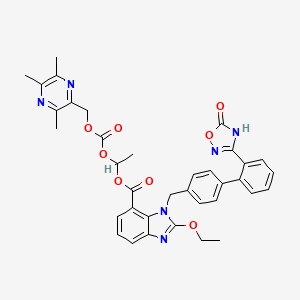
IL-17A modulator-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IL-17A modulator-1: is a small molecule inhibitor that targets the interleukin-17A (IL-17A) cytokine. IL-17A is a pro-inflammatory cytokine involved in the immune response and is associated with various autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . This compound inhibits the biological action of IL-17A, making it a potential therapeutic agent for diseases with an immune component or autoimmune pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IL-17A modulator-1 involves multiple steps, including the preparation of difluorocyclohexyl derivatives. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of difluorocyclohexyl derivatives.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control and to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: IL-17A modulator-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed in these reactions.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
IL-17A modulator-1 has a wide range of scientific research applications, including:
Mechanism of Action
IL-17A modulator-1 exerts its effects by inhibiting the interaction between IL-17A and its receptor. The compound binds to IL-17A, causing a reduction in receptor affinity and preventing the cytokine from activating its downstream signaling pathways . This inhibition reduces the production of pro-inflammatory molecules, chemokines, and other mediators involved in the immune response . The molecular targets and pathways involved include the IL-17A receptor complex and associated signaling cascades .
Comparison with Similar Compounds
IL-17A modulator-1 is unique compared to other similar compounds due to its specific mechanism of action and high potency. Similar compounds include:
Difluorocyclohexyl derivatives: These compounds share structural similarities with this compound and are also used as IL-17 modulators.
Imidazotriazine derivatives: These compounds are used as IL-17 modulators and have similar applications in treating inflammatory and autoimmune disorders.
Other small molecule IL-17A antagonists: Compounds such as those developed by Pfizer and Lilly also target IL-17A but may have different binding sites and mechanisms of action.
This compound stands out due to its specific binding to IL-17A and its ability to inhibit the cytokine’s biological action with high potency .
Properties
Molecular Formula |
C33H31N5O4 |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
N-[(2S)-1-[4-(3,5-dimethoxypyridin-4-yl)anilino]-1-oxo-3,3-diphenylpropan-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C33H31N5O4/c1-38-26(18-19-35-38)32(39)37-31(29(22-10-6-4-7-11-22)23-12-8-5-9-13-23)33(40)36-25-16-14-24(15-17-25)30-27(41-2)20-34-21-28(30)42-3/h4-21,29,31H,1-3H3,(H,36,40)(H,37,39)/t31-/m0/s1 |
InChI Key |
CIIPUPSMHRZVPV-HKBQPEDESA-N |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)N[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=C(C=NC=C5OC)OC |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=C(C=NC=C5OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


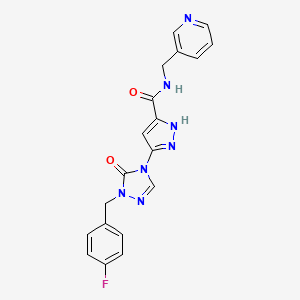
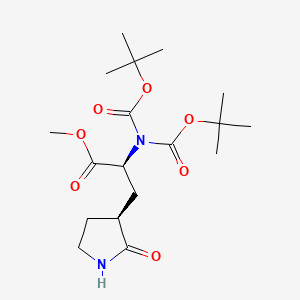
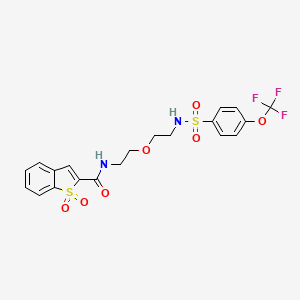

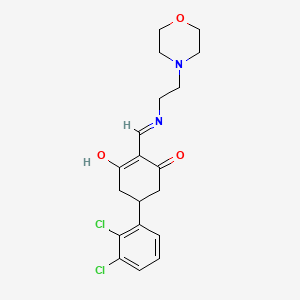
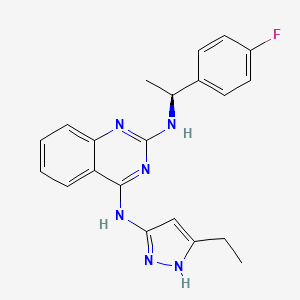
![3-{[2-Oxo-4-phenoxy-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl]amino}benzoic acid](/img/structure/B10831364.png)
![3-({4-[(2,6-Dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl}amino)benzoic acid](/img/structure/B10831376.png)
![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride](/img/structure/B10831378.png)
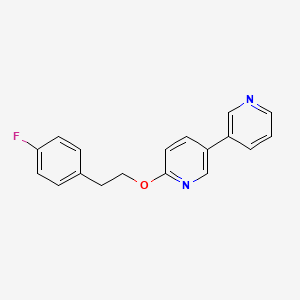
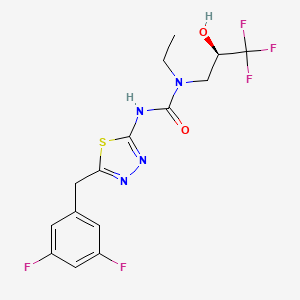
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10831414.png)
![4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B10831422.png)
